4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride
Overview
Description
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is a chemical compound with the molecular formula C3H3ClN4O2 and a molecular weight of 162.53 g/mol It is known for its unique structure, which includes an oxadiazole ring, an amino group, and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds through the formation of an intermediate acid chloride, which is then treated with hydroxylamine to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The oxadiazole and N-hydroxy moieties are essential for its binding to target proteins, such as phosphatidylinositol-3,4,5-trisphosphate binding domains . This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,2,5-oxadiazole-3-carboxylic acid
- 4-amino-1,2,5-oxadiazole-3-carbonitrile
- 3-amino-4-chloroximinofurazan
Uniqueness
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is unique due to its combination of an oxadiazole ring, an amino group, and a carboximidoyl chloride group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWHKAEEDWAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147085-13-0 | |
Record name | 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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